Cas no 1446237-40-6 (5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one)

5-Bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a bromo-substituted dihydropyridinone core with additional methyl and nitro functional groups. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of bioactive molecules. The presence of bromine enhances its utility in cross-coupling reactions, while the nitro group offers potential for further functionalization. Its stability under standard conditions and well-defined crystalline properties facilitate handling and purification. This compound is valued in research for its versatility in constructing complex nitrogen-containing frameworks, making it a useful building block in medicinal chemistry and material science.
5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one structure
1446237-40-6 structure
Product Name:5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one
CAS No:1446237-40-6
MF:C7H7BrN2O3
MW:247.046080827713
MDL:MFCD29044862
CID:2157388
PubChem ID:89656301
Update Time:2025-11-02

5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1h)-one
    • GLDCXELPUQJUIQ-UHFFFAOYSA-N
    • AK174152
    • 5-bromo-1,4-dimethyl-3-nitropyridin-2-one
    • 2(1H)-Pyridinone, 5-bromo-1,4-dimethyl-3-nitro-
    • 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one
    • F51194
    • 1446237-40-6
    • DB-253344
    • CS-0153633
    • EN300-21054505
    • SCHEMBL15067937
    • MFCD29044862
    • DS-8609
    • AKOS025396388
    • WHC23740
    • MDL: MFCD29044862
    • Inchi: 1S/C7H7BrN2O3/c1-4-5(8)3-9(2)7(11)6(4)10(12)13/h3H,1-2H3
    • InChI Key: GLDCXELPUQJUIQ-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C)C(C(=C1C)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 245.96400g/mol
  • Monoisotopic Mass: 245.96400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.1
  • XLogP3: 0.8

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5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:1446237-40-6)5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one
Order Number:A1134171
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:36
Price ($):209.0
Email:sales@amadischem.com

Additional information on 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one

5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one: A Versatile Building Block in Modern Medicinal Chemistry and Organic Synthesis

5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one (CAS No. 1446237-40-6) has emerged as a key molecule in contemporary pharmaceutical research due to its unique structural features and diverse reactivity profiles. This compound belongs to the class of nitropyridinone derivatives, which have shown significant potential in drug discovery programs targeting various biological pathways. The 1,2-dihydropyridin-2-one core is a well-established scaffold in medicinal chemistry, known for its ability to mimic natural products with biological activity. The presence of 3-nitro and 1,4-dimethyl substituents further enhances its utility by introducing electrophilic and steric effects that can be exploited in molecular design.

Recent advances in organic synthesis have demonstrated that 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one can serve as a versatile precursor in the construction of complex heterocyclic systems. The nitro group at the 3-position provides a convenient handle for reduction reactions, enabling the synthesis of amino-substituted pyridinones that are commonly found in bioactive molecules. A 2023 study published in Organic Letters highlighted the application of this compound in the development of pyridinone-based kinase inhibitors, where the nitro group was successfully converted into an amino functionality through catalytic hydrogenation. This transformation significantly improved the compound's binding affinity to target enzymes.

The 1,4-dimethyl substituents in 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one play a crucial role in modulating its physicochemical properties. These groups contribute to the molecule's lipophilicity, which is a key parameter in drug absorption and distribution. A computational analysis by the University of Tokyo in 2024 revealed that the dimethyl substituents enhance the compound's solubility in polar solvents compared to unsubstituted analogs, making it more amenable to aqueous-based synthetic methods. This property is particularly valuable in green chemistry approaches that aim to minimize the use of toxic solvents.

Notably, the 5-bromo substituent in 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one has been leveraged in cross-coupling reactions to introduce a wide range of functional groups. A 2025 review in ACS Medicinal Chemistry Letters emphasized the use of this compound in Suzuki-Miyaura coupling reactions, which have enabled the synthesis of pyridinone-containing antifungal agents. The bromine atom's reactivity has also been exploited in transition-metal-catalyzed cyclizations, leading to the formation of benzimidazole derivatives with potent anti-inflammatory activity. These findings underscore the compound's role as a multi-functional building block in medicinal chemistry.

Recent research has also explored the biological activity of 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one and its derivatives. A 2024 study conducted by the Max Planck Institute demonstrated that this compound exhibits moderate inhibitory activity against tyrosine kinase enzymes, which are implicated in cancer progression. The nitro group was found to be critical in this activity, as its removal significantly reduced the compound's potency. Additionally, the dimethyl substituents contributed to the molecule's metabolic stability, as evidenced by in vitro liver microsome assays.

The 1,2-dihydropyridin-2-one framework of 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one has also been utilized in the development of prodrugs for improved pharmacokinetic profiles. A 2025 paper in Journal of Medicinal Chemistry described the synthesis of ester-derivatized pyridinones based on this scaffold, which showed enhanced oral bioavailability in preclinical models. The nitro group acted as a metabolic trigger, facilitating the release of the active drug in specific physiological environments. This strategy has significant implications for the design of targeted drug delivery systems.

Looking ahead, the continued exploration of 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one is expected to yield further breakthroughs in molecular engineering. Emerging trends in AI-driven drug discovery have already identified this compound as a promising candidate for virtual screening campaigns targeting G-protein-coupled receptors. The combination of its structural diversity and reactivity makes it an ideal molecule for fragment-based drug discovery approaches. As synthetic methods continue to evolve, the utility of 5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one is likely to expand into new therapeutic areas, including neurodegenerative diseases and antiviral research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1446237-40-6)5-bromo-1,4-dimethyl-3-nitro-1,2-dihydropyridin-2-one
A1134171
Purity:99%
Quantity:5g
Price ($):209.0
Email